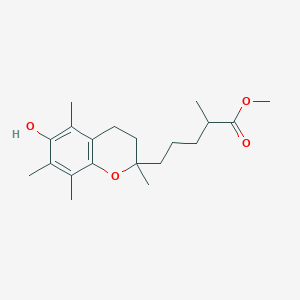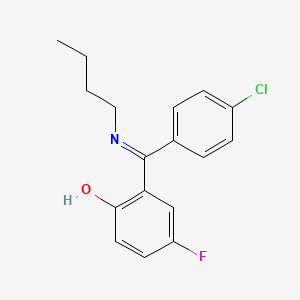
2-((Butylimino)(4-chlorophenyl)methyl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butylamino group, a chlorophenyl group, and a fluorinated cyclohexadienone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One typically involves the condensation of 4-chlorobenzaldehyde with butylamine, followed by the introduction of a fluorine atom into the cyclohexadienone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[Butylamino-(4-Bromophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Methylphenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Nitrophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
Comparison
Compared to its analogs, 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom in the cyclohexadienone ring also enhances its reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80018-42-4 |
|---|---|
Molekularformel |
C17H17ClFNO |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C17H17ClFNO/c1-2-3-10-20-17(12-4-6-13(18)7-5-12)15-11-14(19)8-9-16(15)21/h4-9,11,21H,2-3,10H2,1H3 |
InChI-Schlüssel |
BLBQSSOLFSJYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


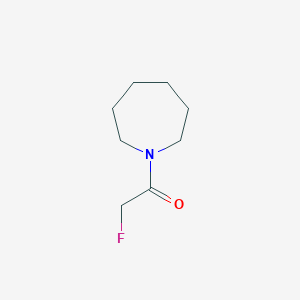
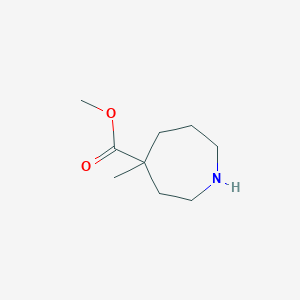
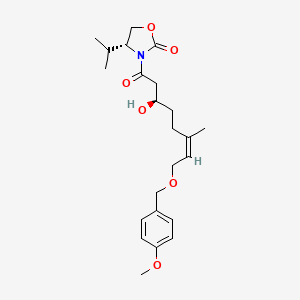
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)

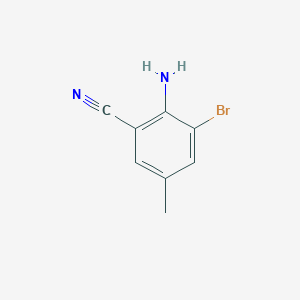





![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
